Difluoro(trimethylsilyl)methylphosphonic acid
Overview
Description
Difluoro(trimethylsilyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(trimethylsilyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the use of diethyl (difluoro(trimethylsilyl)-methyl)phosphonate as a precursor. This reagent undergoes silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave-assisted synthesis has been shown to accelerate this process, providing high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Difluoro(trimethylsilyl)methylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of Lewis base catalysts.
Dealkylation Reactions: The silyl group can be removed through dealkylation reactions using reagents such as bromotrimethylsilane.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bromotrimethylsilane for dealkylation and various Lewis base catalysts for substitution reactions . Reaction conditions often involve mild temperatures and the use of microwave irradiation to accelerate the process .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, enantioselective phosphonyldifluoromethylation produces difluoromethylphosphonate products with high stereoselectivity .
Scientific Research Applications
Difluoro(trimethylsilyl)methylphosphonic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of difluoro(trimethylsilyl)methylphosphonic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the difluoromethyl and trimethylsilyl groups enhances its reactivity and selectivity in these reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoro(trimethylsilyl)methylphosphonic acid include other difluoromethylphosphonate derivatives and trimethylsilyl-substituted phosphonic acids .
Uniqueness
This compound is unique due to the combination of its difluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Difluoro(trimethylsilyl)methylphosphonic acid (CAS No. 913263-04-4) is a phosphonic acid derivative that has garnered attention in both chemical and biological research due to its unique structural properties and reactivity. This compound exhibits a range of biological activities, making it valuable for various applications, particularly in enzymatic studies and as a potential therapeutic agent.
Chemical Structure and Properties
This compound contains a phosphonic acid group, which is known for its ability to form stable esters and interact with biological molecules. The presence of the difluoromethyl group enhances its lipophilicity, allowing for better membrane permeability, while the trimethylsilyl group can be selectively removed under specific conditions, facilitating the release of the active phosphonic acid moiety.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various reactions. This compound can interact with enzymes and proteins, influencing their activity through mechanisms such as enzyme inhibition and protein modification. Its reactivity is enhanced by the difluoromethyl and trimethylsilyl groups, which allow for selective interactions with molecular targets .
Biological Applications
- Enzyme Inhibition : this compound has been utilized as a chemical probe to study enzyme mechanisms. Its ability to form stable phosphonate esters makes it particularly useful in the design of enzyme inhibitors .
- Protein Modification : The compound's reactivity allows it to modify proteins, which can be instrumental in studying protein interactions and functions within biological systems.
- Therapeutic Potential : Due to its structural characteristics, this compound is being explored as a potential therapeutic agent in various medical applications, including cancer therapy and metabolic diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Enzyme Mechanisms : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a tool for understanding enzyme kinetics and regulation .
- Investigating Protein Interactions : In studies focused on protein modification, this compound was shown to alter the activity of target proteins, providing insights into protein function and interaction networks within cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[difluoro(trimethylsilyl)methyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11F2O3PSi/c1-11(2,3)4(5,6)10(7,8)9/h1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQDNPBGPSXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11F2O3PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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